Guanadrel (Sulfate)

Overview

Description

Guanadrel sulfate is an antihypertensive agent primarily used to manage high blood pressure. It functions as a postganglionic adrenergic blocking agent, which means it inhibits the release of norepinephrine from nerve endings, leading to reduced arteriolar vasoconstriction . This compound is known for its efficacy in controlling hypertension and has been a valuable addition to the pharmacological arsenal against cardiovascular diseases.

Preparation Methods

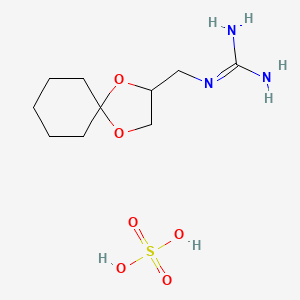

Synthetic Routes and Reaction Conditions: The synthesis of guanadrel sulfate involves the reaction of (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine with sulfuric acid. The process typically includes the following steps:

Formation of (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine: This intermediate is synthesized through a series of reactions involving the appropriate starting materials and reagents.

Reaction with Sulfuric Acid: The intermediate is then reacted with sulfuric acid to form guanadrel sulfate.

Industrial Production Methods: In industrial settings, the production of guanadrel sulfate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Guanadrel sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Guanadrel sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of adrenergic blocking agents and their mechanisms of action.

Biology: It is used to study the effects of adrenergic blockade on various physiological processes, including blood pressure regulation and neurotransmitter release.

Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypertension and other cardiovascular conditions.

Industry: It is used in the development of new antihypertensive drugs and formulations

Mechanism of Action

Guanadrel sulfate exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This inhibition occurs through the following steps:

Uptake and Storage: Guanadrel is taken up by sympathetic neurons via the norepinephrine pump and stored in nerve endings.

Displacement of Norepinephrine: Guanadrel slowly displaces norepinephrine from its storage sites, reducing its availability for release.

Blockade of Release: By blocking the release of norepinephrine, guanadrel reduces arteriolar vasoconstriction and lowers blood pressure

Comparison with Similar Compounds

Guanethidine: Another adrenergic neuron-blocking agent used to treat hypertension.

Methyldopa: An antihypertensive agent that acts centrally to reduce blood pressure.

Biological Activity

Guanadrel sulfate is a pharmacological agent primarily utilized for its antihypertensive properties. It acts as an adrenergic neuron inhibitor, effectively lowering blood pressure by modulating the release of norepinephrine from sympathetic nerve endings. This article delves into its biological activity, mechanism of action, efficacy in clinical settings, and side effects, supported by research findings and case studies.

Chemical and Pharmacological Profile

- Chemical Structure : Guanadrel has the chemical formula with an average molecular weight of approximately 213.28 g/mol.

- Mechanism of Action : Guanadrel inhibits adrenergic neurons by displacing norepinephrine, leading to reduced vascular resistance and lower blood pressure without significantly affecting cardiac output .

Case Study Overview

A notable clinical study assessed the efficacy and safety of guanadrel in elderly hypertensive patients. The study involved 21 patients aged 65 to 84 years who had previously received antihypertensive therapy that was either ineffective or caused adverse effects.

- Results :

- Initial Blood Pressure : Mean systolic pressure was 188 mm Hg; diastolic pressure was 100 mm Hg.

- Post-Treatment Blood Pressure : After treatment, mean systolic pressure decreased to 139 mm Hg, and diastolic pressure to 82 mm Hg.

- Dosage : Patients received doses ranging from 5 to 30 mg/day, averaging 16 mg/day.

- Side Effects : Reported side effects included fatigue, dizziness, and dyspnea in four patients .

Comparative Studies

Comparative studies have highlighted guanadrel's effectiveness against other antihypertensive agents. For instance:

- In a double-blind crossover study comparing guanadrel with propranolol:

- Blood Pressure Reduction : Guanadrel reduced systolic blood pressure at rest by -16 mm Hg and at maximal exercise by -33 mm Hg.

- Metabolic Impact : Unlike propranolol, guanadrel did not impair exercise tolerance or negatively affect metabolic parameters such as plasma glucose and cholesterol levels .

Side Effects and Toxicity

Guanadrel is generally well-tolerated; however, some side effects have been reported:

- Common side effects include:

- Dizziness

- Drowsiness

- Headache

- Gastrointestinal disturbances (e.g., constipation, diarrhea)

The incidence of severe adverse effects is low, making it a viable option for managing hypertension, particularly in populations sensitive to other antihypertensive medications .

Summary of Findings

| Parameter | Value/Observation |

|---|---|

| Initial Mean Systolic BP | 188 mm Hg |

| Post-Treatment Mean Systolic BP | 139 mm Hg |

| Dosage Range | 5 to 30 mg/day |

| Common Side Effects | Fatigue, dizziness, dyspnea |

| Metabolic Effects | No significant negative impact on glucose/cholesterol |

Properties

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEVGQJRTFFMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40580-59-4 (Parent) | |

| Record name | Guanadrel sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045432 | |

| Record name | Guanadrel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 76 mg/ml @ 25 °C | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055 | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Guanadrel is targeted uniquely to the peripheral adrenergic neuron, where it inhibits sympathetic function. The drug reaches its site of action by active transport into the neuron by the same transporter that is responsible for the reuptake of norephinephrine. In the neuron, guanadrel is concentrated within the neurosecretory vesicles, where it replaces norepinephrine. During chronic administration, guanadrel acts as a "substitute neurotransmitter," in that it is present in storage vesicles, it depletes the normal transmitter, and it can be released by stimuli that normally release norepinephrine. This replacement of norephinephrine with an inactive transmitter is probably the principal mechanism of its neuron-blocking action., Guanadrel sulfate, like guanethidine, produces a selective block of efferent, peripheral sympathetic pathways. The drug depletes norepinephrine stores from adrenergic nerve endings and, unlike guanethidine, from the adrenal medulla; guanadrel also prevents the release of norepinephrine from adrenergic nerve endings in response to sympathetic nerve stimulation. Guanadrel reportedly depletes norepinephrine stores in the GI tract to a lesser extent than does guanethidine. Chronic administration of guanadrel results in an increased sensitivity of effector cells to catecholamines. Following oral administration of guanadrel, depletion of catecholamine stores produces a fall in blood pressure which usually, but not always, is accompanied by a 5 to 10 beat/min reduction in heart rate. Venous dilation and peripheral pooling of blood may cause a slight decrease or no change in cardiac output. Total peripheral resistance usually is decreased slightly. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2002. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2002 (Plus Supplements)., p. 1830 | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder, Crystals from methanol/ethanol | |

CAS No. |

22195-34-2 | |

| Record name | Guanadrel sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanadrel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANADREL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

213.5-215 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718 | |

| Record name | GUANADREL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.